((3-Chloro-4-fluorophenyl)sulfonyl)glycine

Description

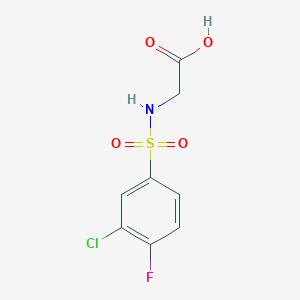

((3-Chloro-4-fluorophenyl)sulfonyl)glycine is a sulfonamide derivative of glycine, featuring a sulfonyl group bonded to a 3-chloro-4-fluorophenyl ring and the amino group of glycine. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's molecular formula is C₈H₆ClFNO₄S, with a molecular weight of 283.66 g/mol. Its methyl ester derivative, methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate (CAS RN: 863187-31-9), is a precursor used in synthetic pathways .

Properties

IUPAC Name |

2-[(3-chloro-4-fluorophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO4S/c9-6-3-5(1-2-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRPLYVUYSMZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Chloro-4-fluorophenyl)sulfonyl)glycine typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-fluorobenzenesulfonyl chloride and glycine.

Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under anhydrous conditions. The temperature is maintained at around 0°C to room temperature.

Catalysts: A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.

Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: ((3-Chloro-4-fluorophenyl)sulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce the sulfonyl group.

Substitution: Substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the sulfonyl group.

Substitution Products: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

((3-Chloro-4-fluorophenyl)sulfonyl)glycine has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

Industry: It is used in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which ((3-Chloro-4-fluorophenyl)sulfonyl)glycine exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in biochemical reactions, facilitating the formation of new bonds. The phenyl ring can participate in π-π interactions and hydrogen bonding, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

a) N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine

- Molecular Formula: C₁₀H₉ClF₃NO₄S

- Key Differences :

- Replaces the 4-fluoro group with a trifluoromethyl (-CF₃) group at the 3-position.

- Uses a methylsulfonyl group instead of phenylsulfonyl.

- Methylsulfonyl groups reduce steric hindrance compared to phenylsulfonyl, altering solubility and metabolic stability .

b) ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine (CAS RN: 606945-28-2)

- Molecular Formula: C₁₄H₁₂ClNO₅S

- Key Differences: Introduces a phenoxy linker between the sulfonyl group and the chlorinated aromatic ring.

- Higher molecular weight (341.77 g/mol) may reduce bioavailability compared to the target compound .

Perfluorinated Sulfonamido Glycine Derivatives

a) N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine (CAS RN: 2991-50-6)

- Molecular Formula: C₁₂H₈F₁₇NO₄S

- Key Differences :

- Features a long perfluorinated alkyl chain (C8F17) instead of a halogenated aryl group.

- Implications :

b) N-Ethyl-N-[(nonafluorobutyl)sulfonyl]glycine (CAS RN: 68957-33-5)

- Molecular Formula: C₇H₆F₉NO₄S

- Key Differences :

- Shorter perfluorinated chain (C4F9) compared to C8F17 analogs.

- Implications :

Pharmaceutical Derivatives

Sivelestat Sodium (CAS RN: 150374-95-1)

- Structure: Sodium salt of N-[2-[[[4-(2,2-dimethyl-1-oxopropoxy)phenyl]sulfonyl]amino]benzoyl]-(S)-glycine.

- Key Differences :

- Complex benzoyl and sulfonamide substituents.

- Sodium salt formulation improves water solubility.

- Implications: Clinically used as a neutrophil elastase inhibitor for treating acute lung injury.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| ((3-Chloro-4-fluorophenyl)sulfonyl)glycine | C₈H₆ClFNO₄S | 283.66 | 3-Cl, 4-F, phenylsulfonyl | Synthetic intermediate, drug research |

| N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine | C₁₀H₉ClF₃NO₄S | 355.69 | 4-Cl, 3-CF₃, methylsulfonyl | Enzyme inhibition studies |

| ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine | C₁₄H₁₂ClNO₅S | 341.77 | 2-Cl-phenoxy linker | Research intermediate |

| N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine | C₁₂H₈F₁₇NO₄S | 649.23 | C8F17 chain | Industrial surfactants |

| Sivelestat Sodium | C₂₀H₂₀N₂O₇S·Na | 455.44 | Benzoyl, dimethylpropionyloxy | Therapeutic agent (neutrophil inhibitor) |

Research Findings and Implications

- Electronic Effects : Halogen and fluorinated substituents (e.g., -Cl, -F, -CF₃) enhance electrophilicity, critical for interactions with biological targets like enzymes or receptors .

- Solubility and Bioavailability : Sodium or potassium salts (e.g., Sivelestat Sodium) improve aqueous solubility, whereas perfluorinated chains increase lipophilicity, limiting pharmaceutical use .

- Environmental Impact : Long perfluorinated chains (e.g., C8F17) are associated with environmental persistence and toxicity, leading to regulatory restrictions .

Biological Activity

((3-Chloro-4-fluorophenyl)sulfonyl)glycine, a compound with the molecular formula C₉H₈ClFNO₄S, has garnered interest in the scientific community due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and related research findings.

- Molecular Weight : 317.67 g/mol

- Molecular Formula : C₉H₇ClFNO₄S

- CAS Number : 612043-42-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, leading to various physiological effects. Notably, it has been investigated for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which plays a critical role in glucose metabolism and insulin regulation .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

2. Anticancer Potential

The compound has shown promise in anticancer research. Studies involving various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. For example, at concentrations of 5 to 25 µM, this compound demonstrated effective cytotoxicity against gastric cancer cells .

3. Antibacterial Activity

Preliminary investigations into the antibacterial properties of this compound indicate effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

Several studies have explored the biological activity of this compound:

Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of this compound derivatives, emphasizing the importance of specific functional groups in enhancing biological activity. Modifications to the phenyl ring and sulfonamide group have been shown to significantly affect potency against DPP-4 and other targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ((3-Chloro-4-fluorophenyl)sulfonyl)glycine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. React 3-chloro-4-fluorobenzenesulfonyl chloride with glycine under alkaline conditions (e.g., NaOH in chloroform/water biphasic system). Monitor pH to ensure deprotonation of glycine’s amino group. Purify via recrystallization (e.g., ethanol/water) or reverse-phase HPLC. Optimize temperature (20–40°C) and stoichiometry (1:1.2 sulfonyl chloride:glycine) to minimize byproducts like disulfonates .

- Characterization : Confirm structure using / NMR, FT-IR (sulfonyl S=O stretch ~1350 cm), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH stability : Prepare buffered solutions (pH 1–12), incubate compound at 25°C/40°C for 24–72 hrs. Analyze degradation via UPLC-MS (e.g., C18 column, 0.1% formic acid/acetonitrile gradient) .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodology : Employ UPLC-MS/MS with isotopically labeled internal standards (e.g., -glycine derivatives). For tissue samples, homogenize in PBS, extract via protein precipitation (acetonitrile), and quantify using a triple quadrupole MS in multiple reaction monitoring (MRM) mode. Limit of detection (LOD) can reach 0.1 ng/mL .

Advanced Research Questions

Q. How can electrochemical methods be adapted to synthesize this compound, and what parameters influence yield?

- Methodology : Use undivided electrochemical cells with a carbon anode and platinum cathode. Electrochemically cleave C–S bonds in sulfone precursors (e.g., 3-chloro-4-fluorophenyl sulfones) in the presence of AgF or Selectfluor as fluorinating agents. Key parameters:

- Electrode material : Graphite for cost efficiency.

- Solvent : Acetonitrile with 0.1 M TBAPF electrolyte.

- Current density : 5–10 mA/cm to avoid over-oxidation. Yields >70% are achievable with optimized fluorine donors .

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting IC values in enzyme inhibition assays?

- Methodology :

- Assay standardization : Validate enzyme activity (e.g., ATPase/luciferase assays) using positive controls (e.g., ouabain).

- Buffer compatibility : Test compound solubility in DMSO vs. aqueous buffers; avoid >1% DMSO to prevent enzyme denaturation.

- Data normalization : Use Hill equation fitting and compare results across multiple cell lines (e.g., HEK293 vs. CHO). Cross-validate with SPR (surface plasmon resonance) for binding kinetics .

Q. What experimental design considerations are critical for assessing the compound’s interaction with protein targets (e.g., sulfotransferases)?

- Methodology :

- Crystallography : Co-crystallize the compound with target proteins (e.g., human SULT1A1). Use SHELX software for structure refinement; optimize cryoprotection (25% glycerol) and diffraction conditions (synchrotron X-ray, λ = 1.0 Å) .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) at 25°C with 20 µM protein and 200 µM compound. Correct for heats of dilution .

Q. How can researchers investigate the metabolite profile of this compound in hepatic models?

- Methodology :

- In vitro metabolism : Incubate with human liver microsomes (HLM) + NADPH. Quench with ice-cold acetonitrile, analyze via LC-QTOF-MS in full-scan mode (m/z 100–1000). Identify phase I metabolites (e.g., hydroxylation) and phase II conjugates (e.g., glutathione adducts) .

- CYP inhibition : Use fluorogenic probes (e.g., CYP3A4: midazolam) to assess competitive/non-competitive inhibition .

Q. What computational strategies predict the compound’s bioavailability and blood-brain barrier (BBB) permeability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.